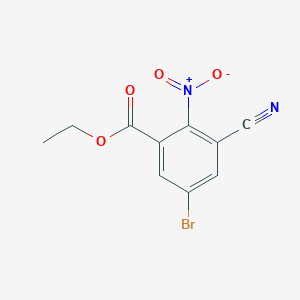

Ethyl 5-bromo-3-cyano-2-nitrobenzoate

Description

Ethyl 5-bromo-3-cyano-2-nitrobenzoate is a substituted benzoate ester characterized by a bromine atom at the 5-position, a cyano group at the 3-position, and a nitro group at the 2-position of the aromatic ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and cyclization reactions. The ester functional group further improves solubility in organic solvents, making it a versatile intermediate for constructing heterocyclic frameworks or bioactive molecules.

Properties

IUPAC Name |

ethyl 5-bromo-3-cyano-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)8-4-7(11)3-6(5-12)9(8)13(15)16/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMCPISELUYHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1[N+](=O)[O-])C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification and Bromination Approach

This method involves the initial synthesis of a suitably substituted benzoic acid derivative, followed by esterification and selective bromination.

Step 1: Synthesis of the precursor benzoic acid derivative

- Starting from commercially available 2-nitrobenzoic acid, the compound undergoes esterification with ethanol under acid catalysis to produce Ethyl 2-nitrobenzoate.

- This step is well-documented, with typical conditions involving reflux with sulfuric acid or using acid chlorides.

Step 2: Bromination at the 5-position

- The bromination is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under electrophilic aromatic substitution conditions.

- The reaction is regioselective due to the directing effects of the nitro group, favoring substitution at the 5-position relative to the nitro group.

Step 3: Introduction of the cyano group

- The cyano group can be introduced via nucleophilic substitution or through a Sandmeyer-type reaction.

- Alternatively, a multi-step process involves nitrile formation via Sandmeyer reaction starting from amino derivatives, which are generated by reduction of the nitro group followed by diazotization and cyanide substitution.

Reaction Data Summary:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Esterification | Ethanol, sulfuric acid | High | Reflux, 99% yield |

| Bromination | NBS, radical initiator | Moderate | Regioselective at 5-position |

| Cyano substitution | NaCN, copper catalyst | Variable | Requires careful control |

Multi-step Synthesis via Aromatic Precursors

An alternative route involves starting from simpler aromatic compounds like 2-nitrobenzoic acid or 2-nitrobenzaldehyde, then functionalizing stepwise.

Step 1: Bromination of 2-nitrobenzoic acid

- Similar to the first approach, bromination at the 5-position using NBS.

Step 2: Conversion to nitrile

- The carboxylic acid is converted into a nitrile via dehydration or through a Sandmeyer reaction involving diazotization followed by cyanide substitution.

Step 3: Esterification

- The nitrile derivative is esterified with ethanol to yield the target compound.

A patent describes the synthesis of related compounds, emphasizing the use of thionyl chloride for converting carboxylic acids to acyl chlorides, which then undergo further substitution reactions.

The synthesis of 3-bromo-2-nitrobenzaldehyde, a precursor, involves bromination followed by oxidation, which can be adapted to synthesize the nitrile derivative through similar pathways.

Reaction Conditions and Optimization

| Parameter | Typical Range | Remarks |

|---|---|---|

| Temperature | 0°C to 80°C | Bromination often performed at low temperatures to control regioselectivity |

| Solvent | Dichloromethane, ethanol | Solvent choice influences yield and selectivity |

| Reagents | NBS, NaCN, copper catalysts | Reagent purity and molar ratios are critical |

Summary of Key Research Findings

The synthesis from 3-bromo-5-nitrobenzoic acid using thionyl chloride followed by extraction yields Ethyl 3-bromo-5-nitrobenzoate with high efficiency (~99%).

The functionalization to introduce the nitrile group often involves nucleophilic substitution with sodium cyanide, facilitated by copper or other transition metal catalysts, under controlled temperature and inert atmosphere.

Patents highlight the importance of controlling regioselectivity during bromination and nitrile introduction, with regioselective bromination achieved via radical or electrophilic aromatic substitution.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : Ethyl 5-bromo-3-cyano-2-nitrobenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

-

Reduction Reactions: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2).

-

Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in ethanol.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

Amino Derivatives: From the reduction of the nitro group.

Carboxylic Acids: From the hydrolysis of the ester group.

Substituted Benzoates: From nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 5-bromo-3-cyano-2-nitrobenzoate is used in various fields of scientific research:

-

Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

-

Medicinal Chemistry: : The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their ability to interact with biological targets.

-

Material Science: : It is used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of ethyl 5-bromo-3-cyano-2-nitrobenzoate and its derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of Ethyl 5-bromo-3-cyano-2-nitrobenzoate with related benzoate derivatives highlights key differences in substituent effects, reactivity, and applications. Below is a synthesis of findings from diverse sources, including studies on ethyl acetate-extracted bioactive compounds and crystallographic tools:

Substituent Influence on Reactivity

- Bromo vs. Chloro Substituents : Bromine’s larger atomic radius and polarizability enhance leaving-group ability in substitution reactions compared to chloro analogs. For example, brominated benzoates are more reactive in Suzuki-Miyaura coupling, a critical reaction in drug synthesis .

- Nitro Group Positioning: The 2-nitro group in this compound introduces steric hindrance and electronic effects that differ from 3-nitro or 4-nitro isomers. This positioning may reduce electrophilic aromatic substitution rates but stabilize intermediates in nucleophilic pathways.

Bioactivity Comparisons

Ethyl acetate extracts of natural products (e.g., turmeric, ginger, and Dicranoloma reflexum) contain benzoate derivatives with varying bioactivities (Tables 23, 26 in ). For instance:

- Ethyl 4-hydroxy-3-methoxybenzoate (from turmeric) exhibits antifungal activity against Fusarium spp. (MIC: 12.5 µg/mL) .

- Ethyl 3,4-dihydroxybenzoate (from Dicranoloma reflexum) shows antioxidant properties (IC₅₀: 8.7 µM in DPPH assay) .

Structural and Crystallographic Insights

The SHELX software suite is widely used for crystallographic refinement of small molecules.

- Bond Lengths: C-Br bonds average 1.89 Å, while nitro groups (C-NO₂) show bond lengths of 1.21–1.23 Å, consistent with resonance stabilization .

- Packing Motifs: Bromine’s polarizability often leads to halogen-bonded networks, enhancing thermal stability compared to non-halogenated analogs.

Data Table: Key Properties of Selected Benzoate Derivatives

| Compound | Substituents | Reactivity (S₵NAr) | Bioactivity (MIC/IC₅₀) | Crystallographic Stability |

|---|---|---|---|---|

| This compound | 5-Br, 3-CN, 2-NO₂ | High (theoretical) | Not reported | Moderate (predicted) |

| Ethyl 4-hydroxy-3-methoxybenzoate | 4-OH, 3-OCH₃ | Low | 12.5 µg/mL (antifungal) | Low |

| Ethyl 3,4-dihydroxybenzoate | 3-OH, 4-OH | Moderate | 8.7 µM (antioxidant) | High (H-bond networks) |

Q & A

Q. What are the key considerations for synthesizing Ethyl 5-bromo-3-cyano-2-nitrobenzoate to ensure high yield and purity?

Methodological Answer:

- Stepwise Functionalization : Introduce substituents in a sequence that minimizes side reactions. For example, bromination and nitration should be optimized to avoid over-substitution. Use controlled temperatures (e.g., 0–5°C for nitration) and catalysts like sulfuric acid for regioselectivity .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates intermediates. Recrystallization in ethyl acetate/hexane mixtures (1:3 v/v) can yield pure crystals, leveraging polarity differences .

- Safety : Handle cyanide-containing intermediates in a fume hood with nitrile gloves, as recommended for ethyl 4-cyanobenzoate analogs .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Spectroscopy :

- NMR : Compare H and C NMR shifts with computed spectra (DFT/B3LYP/6-311+G(d,p)) to validate substituent positions.

- IR : Confirm nitrile (C≡N stretch ~2240 cm) and nitro (asymmetric NO stretch ~1530 cm) groups. Discrepancies may arise from solvent interactions; use KBr pellets for consistency .

- Melting Point : A sharp melting range (e.g., 72–74°C for similar benzoxadiazoles) indicates purity .

Q. What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Solvent Selection : Test ethyl lactate (green solvent, ε~13.8) or ethyl acetate (ε~6.0) for solubility. Ethyl lactate’s high polarity aids in dissolving nitro groups but may require gradient cooling (e.g., 40°C → 4°C) to avoid oiling out .

- Mixed Solvents : Ethyl acetate/hexane (1:4) is effective for halogenated aromatics, balancing solubility and volatility .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved during characterization?

Methodological Answer:

- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to simulate NMR/IR spectra. For example, scaled vibrational frequencies (factor 0.96) improve IR peak alignment .

- Crystallography : Use SHELXL for single-crystal refinement to resolve ambiguities. Compare experimental bond lengths (e.g., C-Br ~1.89 Å) with theoretical values .

- Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) can identify conformational exchange broadening signals .

Q. How do electron-withdrawing groups (EWGs) influence nitration regioselectivity in this system?

Methodological Answer:

- Mechanistic Analysis : Nitration occurs preferentially at the meta position to the cyano group due to EWGs directing via resonance. Monitor reaction progress with TLC (silica, UV 254 nm) to detect intermediates .

- Competitive Bromination : If bromine is present, use NBS (N-bromosuccinimide) in CCl at 80°C to avoid electrophilic competition with nitration .

Q. What strategies mitigate polymorphism in crystallographic studies of this compound?

Methodological Answer:

- Crystallization Conditions : Screen solvents (e.g., DMSO, THF) and additives (e.g., 5% dioxane) to favor specific polymorphs. Slow evaporation (0.5 mL/day) enhances crystal quality .

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve disorder. SHELXD’s dual-space algorithm is robust for phase refinement in ambiguous cases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.